molecular formula C17H22N4O B141216 4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE CAS No. 126335-31-7

4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE

Cat. No.: B141216
CAS No.: 126335-31-7
M. Wt: 298.4 g/mol
InChI Key: HVAGMKVBOXMXQV-UHFFFAOYSA-N
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Description

4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and stability, making it a valuable component in the textile and dyeing industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE typically involves a diazo coupling reaction. This process starts with the diazotization of 4-amino-3-methoxyaniline, which is then coupled with N,N-diethylaniline. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the diazonium salt. The diazonium salt then reacts with N,N-diethylaniline to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of the corresponding amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonic acids, and nitro compounds can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinones or other oxidized aromatic compounds.

    Reduction: The primary products are the corresponding amines, such as 4-amino-3-methoxyaniline and N,N-diethylaniline.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in analytical chemistry.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: Widely used in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE involves its interaction with molecular targets through the azo group. The compound can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with enzymes and other proteins. These interactions can affect various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxyphenyl)azo)-N,N-dimethylaniline
  • 4-((4-Chlorophenyl)azo)-N,N-diethylaniline
  • 4-((4-Nitrophenyl)azo)-N,N-diethylaniline

Uniqueness

4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE is unique due to the presence of both the amino and methoxy groups on the aromatic ring. These functional groups influence the compound’s reactivity and stability, making it distinct from other azo compounds. The methoxy group, in particular, can affect the electronic properties of the molecule, enhancing its color and stability.

Properties

CAS No.

126335-31-7

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

4-[[4-(diethylamino)phenyl]diazenyl]-2-methoxyaniline

InChI

InChI=1S/C17H22N4O/c1-4-21(5-2)15-9-6-13(7-10-15)19-20-14-8-11-16(18)17(12-14)22-3/h6-12H,4-5,18H2,1-3H3

InChI Key

HVAGMKVBOXMXQV-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC

Synonyms

4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE

Origin of Product

United States

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